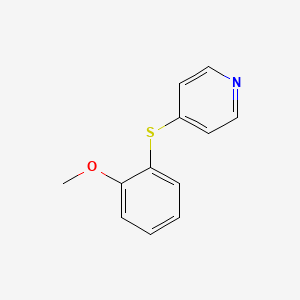
4-(2-Methoxyphenyl)sulfanylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)sulfanylpyridine is an organic compound that belongs to the class of sulfanylpyridines It is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)sulfanylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 4-chloropyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)sulfanylpyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)sulfanylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfanylpyridine: Lacks the methoxyphenyl group, making it less hydrophobic.
2-Methoxyphenylthiol: Contains the methoxyphenyl group but lacks the pyridine ring.
4-(4-Methoxyphenyl)sulfanylpyridine: Similar structure but with the methoxy group in a different position.
Uniqueness
4-(2-Methoxyphenyl)sulfanylpyridine is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its solubility in organic solvents .
Propriétés
Numéro CAS |
646511-33-3 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-9H,1H3 |
Clé InChI |
HKVZFXWHOVNQON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


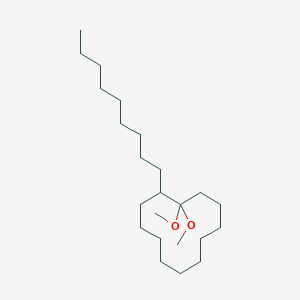
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

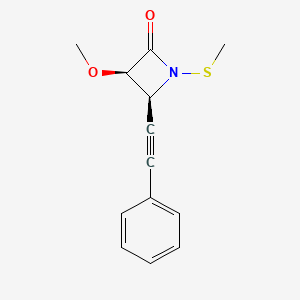
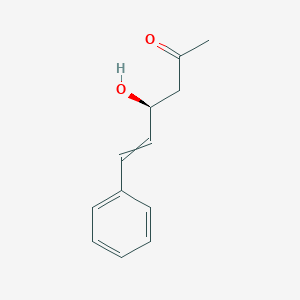
![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)
![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
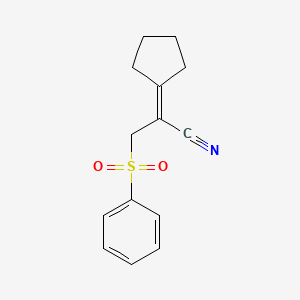
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
